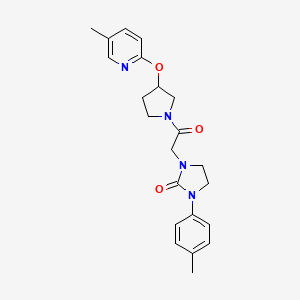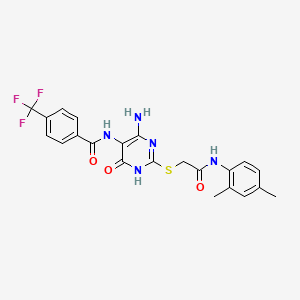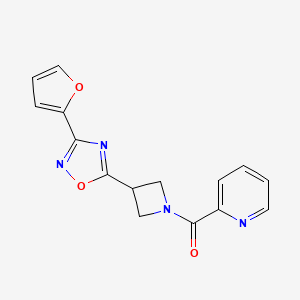
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a furan ring, an oxadiazole ring, an azetidine ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan, oxadiazole, azetidine, and pyridine rings would all contribute to the three-dimensional structure of the molecule. The electron-donating and withdrawing properties of these rings could also influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is aromatic and might undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions. The azetidine ring, being a strained three-membered ring, might be particularly reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and influence its boiling and melting points. The different functional groups could also influence its solubility, reactivity, and other chemical properties .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
The study of photochemical reactions involving furan and oxadiazole derivatives reveals the potential for cycloadduct formation and novel photo-induced acylation pathways. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, both with and without benzophenone as a sensitizer, leads to the formation of tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This pathway suggests the compound's utility in synthesizing novel heterocyclic structures through photochemistry (Tsuge, Oe, & Tashiro, 1973).
Pharmaceutical Research
In pharmaceutical research, the compound's structural features, including the azetidine, pyrrolidine, and piperidine derivatives, offer versatility. These structures, including optional substituted furan and oxadiazole moieties, show promise as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, highlighting the compound's potential in drug development with reduced side effects (Habernickel, 2001).
Synthesis and Biological Evaluation
The compound has been involved in the synthesis and biological evaluation of novel pyrazoline derivatives, exhibiting significant antiinflammatory and antibacterial activities. The microwave-assisted synthesis offers advantages in yield, environmental friendliness, and reaction time, demonstrating the compound's role in efficient drug synthesis and its potential as a template for antiinflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Oxadiazole and Furan Derivatives in Drug Development
The therapeutic potential of oxadiazole or furadiazole-containing compounds, including those derived from furan, is vast. These compounds are important in developing new drugs due to their wide range of chemical and biological properties. Oxadiazoles, derived from furan, show significant biological activities, including antibacterial, antitumor, anti-viral, and antioxidant activities. The presence of the oxadiazole nucleus in commercially available drugs underscores the compound's importance in pharmaceuticals (Siwach & Verma, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-4-1-2-6-16-11)19-8-10(9-19)14-17-13(18-22-14)12-5-3-7-21-12/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQDBRGORGEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)
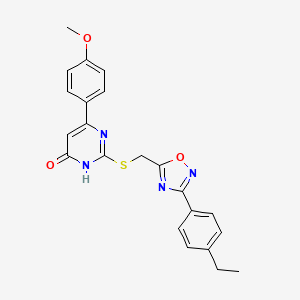

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)
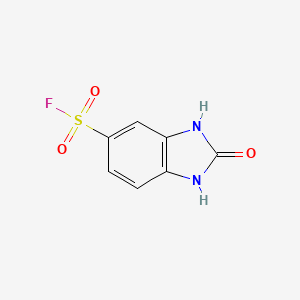
![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)

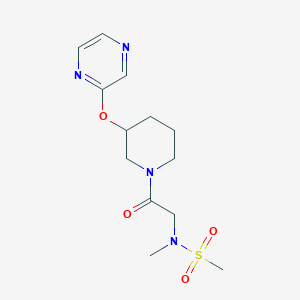
![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
